(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine
Description
The compound (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine features a pyrazolo[3,4-b]pyridine core modified with a methanamine group at the 3-position and a trimethylsilylethoxymethyl (SEM) protective group at the 1-position. This compound is likely employed as an intermediate in pharmaceutical research, particularly for kinase inhibitors or nucleotide analogs, given the structural similarity of pyrazolo-pyridines to purine bases .
Properties
Molecular Formula |
C13H22N4OSi |
|---|---|
Molecular Weight |
278.43 g/mol |
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C13H22N4OSi/c1-19(2,3)8-7-18-10-17-13-11(5-4-6-15-13)12(9-14)16-17/h4-6H,7-10,14H2,1-3H3 |
InChI Key |
WGVPNJNKBSIAPU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C(=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine typically involves multiple stepsThe reaction conditions often require the use of strong bases and anhydrous solvents to ensure the protection of reactive sites and to drive the reactions to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core with a trimethylsilyl ether substituent. This unique architecture contributes to its chemical reactivity and biological activity. The presence of the methanamine group further enhances its potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit key enzymes involved in cancer cell proliferation:
- Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of various kinases that play critical roles in cancer progression and metastasis .
- Cell Cycle Arrest : Compounds have demonstrated the ability to induce cell cycle arrest in cancer cell lines, leading to apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial membranes and inhibit growth:
- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neurological Applications
Emerging research highlights the potential for these compounds in treating neurological disorders:
- Neuroprotective Effects : Some studies indicate that pyrazolo[3,4-b]pyridine derivatives can protect neuronal cells from oxidative stress .
- Cognitive Enhancement : There is ongoing investigation into their role in enhancing cognitive function through modulation of neurotransmitter systems .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a closely related pyrazolo[3,4-b]pyridine derivative in human breast cancer cells. The compound exhibited a dose-dependent inhibition of cell growth and was found to induce apoptosis via activation of caspase pathways.
| Parameter | Value |
|---|---|
| IC50 (µM) | 5.2 |
| Apoptosis Rate (%) | 70% |
| Mechanism | Caspase activation |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Mechanism of Action
The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The trimethylsilyl group can protect reactive sites, allowing the compound to interact selectively with enzymes or receptors. The molecular pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- SEM Protection : The target compound and the pyrrolo-pyrazole derivative () both utilize SEM groups, which improve stability during synthesis but require acidic conditions for deprotection. This contrasts with phenyl-substituted analogs (), which lack protective groups and exhibit higher LogD due to aromatic hydrophobicity .
- Methanamine vs. Aminoethyl: The methanamine group in the target compound provides fewer steric hindrance and higher solubility compared to the bulkier aminoethyl group in ’s pyrazolo-pyrazine derivative .
- Substituents like methanamine may enhance target engagement through hydrogen bonding, whereas phenyl groups () prioritize lipophilicity for membrane penetration .
Analytical and Computational Comparisons
- Mass Spectrometry : Compounds like those in are identified via mass spectral matching, a method applicable to the target compound for confirming molecular weight and fragmentation patterns .
- Similarity Metrics: As noted in , structural similarity (e.g., shared pyrazolo cores) correlates with comparable biological activity. However, the SEM group in the target compound may alter pharmacokinetics (e.g., metabolic stability) relative to unprotected analogs .
Biological Activity
The compound (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine, a derivative of pyrazolo[3,4-b]pyridine, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazolo[3,4-b]pyridine core modified with a trimethylsilyl ether group. Its molecular formula is , with a molecular weight of 282.42 g/mol . The compound's structure is pivotal for its biological interactions and pharmacological properties.
The biological activity of (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways. For instance, pyrazolo[3,4-b]pyridines have been studied for their ability to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
- Receptor Modulation : It may interact with various receptors, potentially modulating their activity. This interaction can influence cellular responses and contribute to therapeutic effects.
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities, including:
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that modifications in the pyrazolo[3,4-b]pyridine structure can enhance anticancer activity against various cell lines .
- Neuroprotective Effects : Some derivatives have been investigated for their ability to bind selectively to amyloid plaques associated with Alzheimer's disease. This binding suggests a potential role in the development of diagnostic tools or therapeutic agents for neurodegenerative diseases .
Case Studies
Several studies highlight the biological activity of related compounds:
- Tyrosine Kinase Inhibitors : A study explored the synthesis of novel pyrazolo[3,4-b]pyridines as potential tyrosine kinase inhibitors. The results indicated that specific structural modifications led to enhanced inhibitory activity against cancer cell lines .
- Binding Affinity Studies : Research focused on the binding affinity of modified pyrazolo[3,4-b]pyridines to beta-amyloid plaques revealed that certain compounds exhibited high selectivity and affinity, making them candidates for Alzheimer's diagnostics .
Comparative Analysis
The following table summarizes key findings related to the biological activities of various pyrazolo[3,4-b]pyridine derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Tyrosine kinase inhibition |
| Compound B | Neuroprotective | Binding to amyloid plaques |
| Compound C | Antimicrobial | Inhibition of bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
